molecular formula C18H25FN2O2 B5796179 1-[3-Fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one

1-[3-Fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one

Cat. No.: B5796179
M. Wt: 320.4 g/mol
InChI Key: TWDUWNXHOANDPT-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluoro-substituted phenyl ring and a piperazine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

The synthesis of 1-[3-Fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one involves multiple steps, typically starting with the preparation of the fluoro-substituted phenyl ring and the piperazine derivative. The synthetic route may include:

    Fluorination: Introduction of the fluoro group onto the phenyl ring using reagents such as fluorine gas or other fluorinating agents.

    Piperazine Derivatization: Formation of the piperazine moiety through reactions involving piperazine and appropriate acylating agents.

    Coupling Reaction: The final step involves coupling the fluoro-substituted phenyl ring with the piperazine derivative under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

1-[3-Fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluoro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[3-Fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.

    Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is studied.

Comparison with Similar Compounds

1-[3-Fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one can be compared with other similar compounds that contain fluoro-substituted phenyl rings and piperazine moieties. Some similar compounds include:

    1-[3-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]phenyl]butan-1-one: This compound has a methoxy group instead of a methylpropanoyl group, leading to different chemical and biological properties.

    1-[3-Fluoro-4-[4-(2-chlorophenyl)piperazin-1-yl]phenyl]butan-1-one: The presence of a chloro group instead of a methylpropanoyl group results in variations in reactivity and biological activity.

    1-[3-Fluoro-4-[4-(2-ethylphenyl)piperazin-1-yl]phenyl]butan-1-one: The ethyl group substitution affects the compound’s pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[3-fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-4-5-17(22)14-6-7-16(15(19)12-14)20-8-10-21(11-9-20)18(23)13(2)3/h6-7,12-13H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDUWNXHOANDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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